Cas no 76635-70-6 ((1-bromonaphthalen-2-yl)methanol)

(1-Bromonaphthalen-2-yl)methanol is a brominated naphthalene derivative featuring a hydroxymethyl functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both bromine and hydroxyl groups allows for selective functionalization, enabling cross-coupling reactions, nucleophilic substitutions, or further derivatization. Its stable aromatic structure ensures compatibility with a range of reaction conditions. The compound is typically handled under inert conditions to preserve reactivity. Suitable for research and industrial applications, it offers a balance of reactivity and stability, making it valuable for constructing complex molecular architectures.
(1-bromonaphthalen-2-yl)methanol structure
76635-70-6 structure
Product Name:(1-bromonaphthalen-2-yl)methanol
CAS No:76635-70-6
MF:C11H9BrO
MW:237.092562437057
MDL:MFCD06202647
CID:537472
PubChem ID:13113200
Update Time:2025-10-28

(1-bromonaphthalen-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-bromonaphthalen-2-yl)methanol
    • 2-Naphthalenemethanol, 1-bromo-
    • 1-bromo-2-naphthalenemethanol
    • 2-Naphthalenemethanol,1-bromo
    • Z1269186149
    • EN300-2930625
    • DTXSID70518763
    • 1-Bromo-2-hydroxymethyl naphthalene
    • 2-hydroxymethyl-1-bromonaphthaline
    • AOMOMZHKVMHEAM-UHFFFAOYSA-N
    • (1-bromo-naphthalen-2-yl)-methanol
    • 1-Bromonaphthalene-2-methanol
    • 76635-70-6
    • MDL: MFCD06202647
    • Inchi: 1S/C11H9BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2
    • InChI Key: AOMOMZHKVMHEAM-UHFFFAOYSA-N
    • SMILES: BrC1=C(CO)C=CC2C=CC=CC=21

Computed Properties

  • Exact Mass: 235.98400
  • Monoisotopic Mass: 235.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.09460

(1-bromonaphthalen-2-yl)methanol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on (1-bromonaphthalen-2-yl)methanol

Chemical Profile of (1-bromonaphthalen-2-yl)methanol (CAS No. 76635-70-6)

(1-bromonaphthalen-2-yl)methanol, with the chemical formula C₁₁H₈BrO, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its CAS number 76635-70-6, has garnered attention due to its versatile applications in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a bromine substituent and a hydroxymethyl group makes it a valuable building block for further functionalization, enabling the creation of a wide array of derivatives with tailored properties.

The structure of (1-bromonaphthalen-2-yl)methanol consists of a naphthalene core substituted at the 1-position with a bromine atom and at the 2-position with a hydroxymethyl group. This unique arrangement provides a reactive site for various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and etherification. The naphthalene ring system itself is known for its stability and aromaticity, which contributes to the compound's utility in constructing more complex molecular architectures.

In recent years, there has been growing interest in the applications of (1-bromonaphthalen-2-yl)methanol in medicinal chemistry. Its incorporation into drug candidates has shown promise in several therapeutic areas. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atom on the naphthalene ring can be readily displaced by various nucleophiles, allowing for the introduction of diverse pharmacophores. Additionally, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, further expanding its synthetic utility.

One notable application of (1-bromonaphthalen-2-yl)methanol is in the development of fluorescent probes for biological imaging. The naphthalene core exhibits strong fluorescence properties when functionalized appropriately, making it an excellent candidate for designing probes that can track biological processes in real-time. Recent studies have demonstrated its use in developing probes for monitoring enzyme activity and protein-protein interactions within living cells. The ability to tune the fluorescence properties through further derivatization has made this compound a valuable tool in biomedical research.

The pharmaceutical industry has also leveraged (1-bromonaphthalen-2-yl)methanol in the synthesis of antiviral and antibacterial agents. The bromine substituent facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used in constructing biaryl structures found in many drugs. For example, researchers have utilized this compound to synthesize derivatives with inhibitory effects on viral proteases, which are essential for viral replication. Similarly, its derivatives have shown potential as antibacterial agents by targeting bacterial enzymes involved in cell wall synthesis.

Another area where (1-bromonaphthalen-2-yl)methanol has found utility is in materials science. The combination of aromatic stability and reactivity makes it a suitable precursor for developing advanced materials such as organic semiconductors and liquid crystals. Researchers have explored its use in synthesizing π-conjugated polymers that exhibit high charge carrier mobility, which is crucial for applications in organic electronics. These polymers have potential uses in flexible displays, solar cells, and sensors.

The synthetic methodologies involving (1-bromonaphthalen-2-yl)methanol continue to evolve with advancements in catalytic systems and green chemistry principles. Recent innovations have focused on improving the efficiency and selectivity of reactions involving this compound. For instance, transition metal-catalyzed reactions have been optimized to minimize byproduct formation and maximize yield. Additionally, efforts have been made to develop solvent-free or aqueous-based reaction conditions to enhance sustainability.

In conclusion, (1-bromonaphthalen-2-yl)methanol (CAS No. 76635-70-6) is a versatile intermediate with broad applications across multiple industries. Its unique structural features make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, materials science, and biotechnology. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further.

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